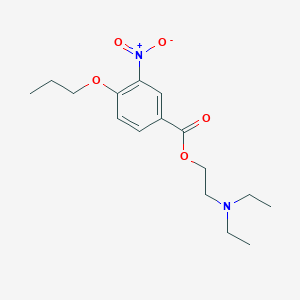

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate

Description

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate (CAS: 35288-46-1) is a benzoate ester derivative with a molecular formula of C₁₆H₂₅ClN₂O₅ and a molar mass of 360.84 g/mol . It is recognized as Proparacaine Impurity 7 HCl, indicating its role as a degradation product or synthetic byproduct of the local anesthetic proparacaine. Structurally, it features:

- A 3-nitro-4-propoxybenzoate backbone (aromatic ring with nitro and propoxy substituents).

- A 2-(diethylamino)ethyl ester group, which contributes to its basicity and solubility in acidic conditions due to protonation of the tertiary amine.

- A hydrochloride salt form, enhancing its stability and aqueous solubility .

This compound’s nitro group distinguishes it from proparacaine, which contains an amino group at the same position. The nitro substituent introduces strong electron-withdrawing effects, altering reactivity and stability compared to its parent drug.

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQJXNIHDQEWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate can be synthesized through the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol under acidic conditions . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides and strong bases like sodium hydride are typical reagents.

Major Products Formed

Oxidation: 3-amino-4-propoxybenzoic acid derivatives.

Reduction: 3-nitro-4-propoxybenzoic acid and 2-(diethylamino)ethanol.

Substitution: Various alkoxy-substituted benzoates.

Scientific Research Applications

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate and a phosphonothiolate analog ():

Physicochemical and Functional Insights

In contrast, the phosphonothiolate compound’s P=S bond is prone to oxidation or nucleophilic attack, affecting its environmental persistence . The diethylaminoethyl group in both compounds enhances solubility in polar solvents when protonated. However, the phosphonothiolate’s diisopropylaminoethyl group introduces greater steric hindrance, possibly reducing receptor binding efficiency.

Pharmacological and Toxicological Profiles: As a Proparacaine impurity, the target compound’s toxicity profile is critical for pharmaceutical safety. Its nitro group may generate reactive metabolites, necessitating rigorous impurity control .

Synthetic and Analytical Challenges: Synthesis of this compound requires precise control to avoid over-nitration or ester hydrolysis. The phosphonothiolate compound’s synthesis involves hazardous phosphorus reagents, complicating large-scale production .

Biological Activity

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a diethylamino group, a nitro group, and a propoxybenzoate moiety, which contribute to its biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 294.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 294.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Preliminary studies suggest that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound has been investigated for its potential to inhibit certain enzymes and modulate signaling pathways associated with disease states.

- Enzyme Inhibition : Research indicates that compounds similar to this compound may inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism and inflammatory responses .

- Anticancer Activity : The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells .

Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 12 |

| A549 | 20 |

Research Findings

Recent research has focused on the compound's pharmacological profiles, including its bioavailability and metabolic pathways. Studies have shown that the compound undergoes biotransformation, which may affect its efficacy and safety profiles.

- Bioavailability : Investigations into the pharmacokinetics of the compound reveal moderate absorption rates in vivo, indicating potential for therapeutic applications.

- Metabolic Pathways : The metabolism of the compound involves phase I and phase II reactions, leading to various metabolites that may possess distinct biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.